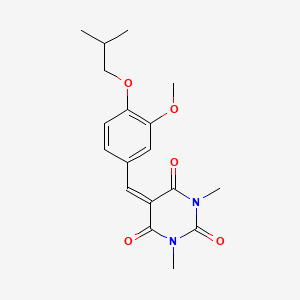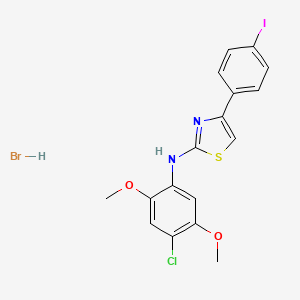![molecular formula C19H18N2O5 B5105477 2-[3-nitro-4-(1-piperidinyl)benzoyl]benzoic acid](/img/structure/B5105477.png)
2-[3-nitro-4-(1-piperidinyl)benzoyl]benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[3-nitro-4-(1-piperidinyl)benzoyl]benzoic acid, also known as NPB, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. NPB is a member of the benzophenone family and has been synthesized using various methods. In
Mecanismo De Acción
The mechanism of action of 2-[3-nitro-4-(1-piperidinyl)benzoyl]benzoic acid is not fully understood, but it is believed to involve the inhibition of various signaling pathways, including the NF-κB and MAPK pathways. 2-[3-nitro-4-(1-piperidinyl)benzoyl]benzoic acid has also been shown to activate the AMPK pathway, which plays a role in energy metabolism and cell survival.
Biochemical and Physiological Effects:
2-[3-nitro-4-(1-piperidinyl)benzoyl]benzoic acid has been shown to have various biochemical and physiological effects, including the inhibition of pro-inflammatory cytokine production, the induction of apoptosis in cancer cells, and the protection of neurons from oxidative stress. Additionally, 2-[3-nitro-4-(1-piperidinyl)benzoyl]benzoic acid has been shown to improve cognitive function in animal models of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 2-[3-nitro-4-(1-piperidinyl)benzoyl]benzoic acid is its potential therapeutic applications, including as an anti-inflammatory agent, an anti-cancer agent, and a neuroprotective agent. However, one limitation of 2-[3-nitro-4-(1-piperidinyl)benzoyl]benzoic acid is its limited solubility in aqueous solutions, which can make it difficult to work with in lab experiments.
Direcciones Futuras
There are several future directions for the study of 2-[3-nitro-4-(1-piperidinyl)benzoyl]benzoic acid. One direction is to further explore its potential therapeutic applications, including as an anti-inflammatory agent, an anti-cancer agent, and a neuroprotective agent. Another direction is to investigate its mechanism of action in more detail. Additionally, future studies could focus on developing more efficient synthesis methods for 2-[3-nitro-4-(1-piperidinyl)benzoyl]benzoic acid and improving its solubility in aqueous solutions.
Métodos De Síntesis
2-[3-nitro-4-(1-piperidinyl)benzoyl]benzoic acid can be synthesized using various methods, including the Friedel-Crafts acylation reaction and the Suzuki-Miyaura cross-coupling reaction. The Friedel-Crafts acylation reaction involves the reaction of benzoyl chloride with 3-nitro-4-(1-piperidinyl)aniline in the presence of a Lewis acid catalyst, such as aluminum chloride. The Suzuki-Miyaura cross-coupling reaction involves the reaction of 3-nitro-4-(1-piperidinyl)boronic acid with 2-bromo-4'-nitrobenzoic acid in the presence of a palladium catalyst.
Aplicaciones Científicas De Investigación
2-[3-nitro-4-(1-piperidinyl)benzoyl]benzoic acid has been studied for its potential therapeutic applications, including as an anti-inflammatory agent, an anti-cancer agent, and a neuroprotective agent. 2-[3-nitro-4-(1-piperidinyl)benzoyl]benzoic acid has been shown to inhibit the production of pro-inflammatory cytokines and to induce apoptosis in cancer cells. Additionally, 2-[3-nitro-4-(1-piperidinyl)benzoyl]benzoic acid has been shown to protect neurons from oxidative stress and to improve cognitive function in animal models of neurodegenerative diseases.
Propiedades
IUPAC Name |
2-(3-nitro-4-piperidin-1-ylbenzoyl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O5/c22-18(14-6-2-3-7-15(14)19(23)24)13-8-9-16(17(12-13)21(25)26)20-10-4-1-5-11-20/h2-3,6-9,12H,1,4-5,10-11H2,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPLIZVYEMQQCPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=C(C=C(C=C2)C(=O)C3=CC=CC=C3C(=O)O)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(4-fluorophenyl)sulfonyl]-N-(2-furylmethyl)-1-piperazinecarbothioamide](/img/structure/B5105408.png)

![11-(2-hydroxy-5-methylphenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5105413.png)

![N-[2-(2,5-dichlorophenoxy)ethyl]-2-methyl-2-propanamine hydrochloride](/img/structure/B5105429.png)
![4-[2-amino-3-(butoxycarbonyl)-1H-pyrrolo[2,3-b]quinoxalin-1-yl]benzoic acid](/img/structure/B5105433.png)

![5-[3-bromo-4-(dimethylamino)benzylidene]-1-(4-ethoxyphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5105446.png)

![ethyl 4-{2-imino-5-[4-(4-morpholinyl)benzylidene]-4-oxo-1,3-thiazolidin-3-yl}benzoate](/img/structure/B5105492.png)
![N-[3-(acetylamino)phenyl]-2-(trifluoromethyl)benzamide](/img/structure/B5105498.png)
![methyl 4-[4-(allyloxy)-3-methoxybenzylidene]-1,2-dimethyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B5105503.png)
![3-ethyl-5-{2-[3-(2-methoxyphenoxy)propoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5105505.png)